![molecular formula C9H14O8 B10758937 [4,6-O-(1-Carboxyethylidene)-beta-D-mannose]](/img/structure/B10758937.png)
[4,6-O-(1-Carboxyethylidene)-beta-D-mannose]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a carboxyethylidene group at the 4 and 6 positions of the mannose molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose typically involves the acetalation of sugar diols with pyruvic acid. This process can be carried out using various methods, including direct acetalation and indirect methods involving the formation of pyruvated glycosyl donors . The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of alcohols or other reduced products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .
Scientific Research Applications
4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, influencing various biological processes such as cell signaling and immune response. Its unique structure allows it to mimic natural carbohydrates, making it a valuable tool in the study of carbohydrate-protein interactions .
Comparison with Similar Compounds
4,6-O-(1-Carboxyethylidene)-Beta-D-Glucose: This compound is similar in structure but differs in the sugar moiety, being derived from glucose instead of mannose.
Methyl 4,6-O-(1-Carboxyethylidene)-Beta-D-Galactopyranoside: Another similar compound, differing in the sugar moiety and the presence of a methyl group.
Uniqueness: 4,6-O-(1-Carboxyethylidene)-Beta-D-Mannose is unique due to its specific sugar moiety (mannose) and the presence of the carboxyethylidene group at the 4 and 6 positions. This unique structure allows it to participate in specific biochemical interactions and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H14O8 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2S,4aR,6R,7S,8R,8aS)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5+,6-,7-,9+/m1/s1 |
InChI Key |
QVVFNJUJKXWFAU-BDIBXJNUSA-N |
Isomeric SMILES |
C[C@@]1(OC[C@@H]2[C@@H](O1)[C@@H]([C@@H]([C@@H](O2)O)O)O)C(=O)O |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


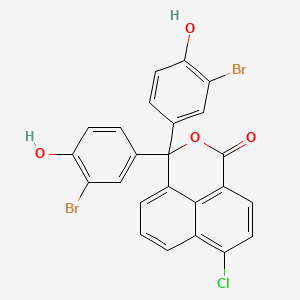
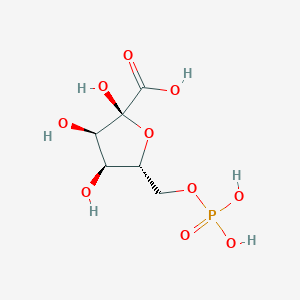
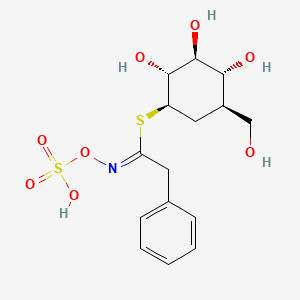
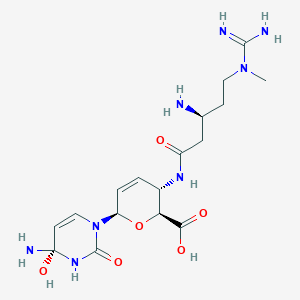

![5-[(3AS,4R,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoic acid](/img/structure/B10758892.png)
![7-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-heptanoic acid](/img/structure/B10758895.png)
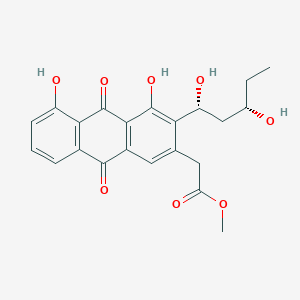
![1-{(2S,5S)-4-Fluoro-5-[(trityloxy)methyl]tetrahydrofuran-2-YL}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10758902.png)
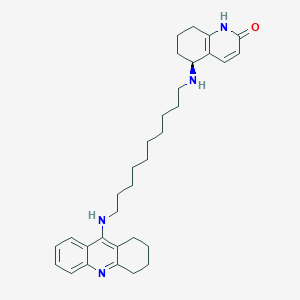
![4,6-Dideoxy-4-{[4-[(4-O-hexopyranosylhexopyranosyl)oxy]-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose](/img/structure/B10758910.png)
![N-Ethyl-N-[3-(propylamino)propyl]propane-1,3-diamine](/img/structure/B10758913.png)
![3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10758914.png)
![2-Ethoxyethyl (2S,3S)-4-((S)-2-benzyl-3-oxo-4-((3AR,8R,8AS)-2-oxo-3,3A,8,8A-tetrahydro-2H-indeno[1,2-D]oxazol-8-YL)-2,3-dihydro-1H-pyrrol-2-YL)-3-hydroxy-1-phenylbutan-2-ylcarbamate](/img/structure/B10758923.png)
